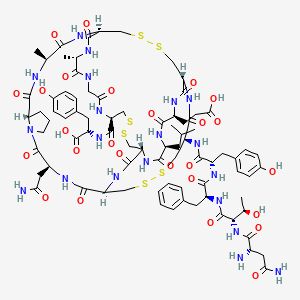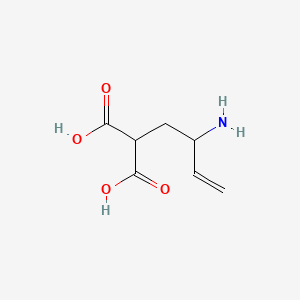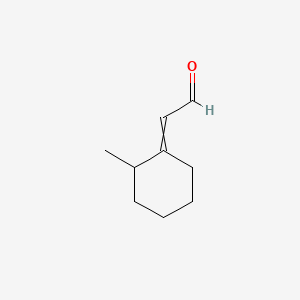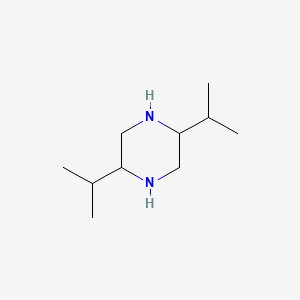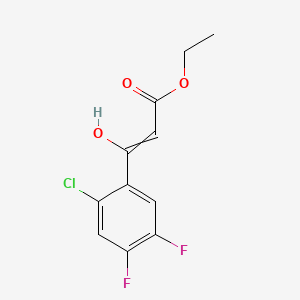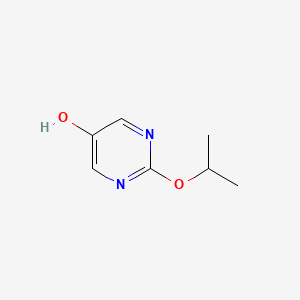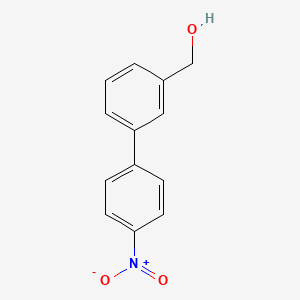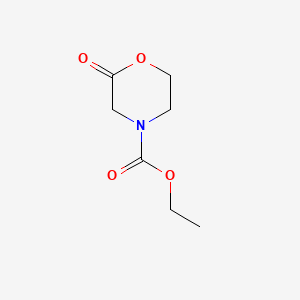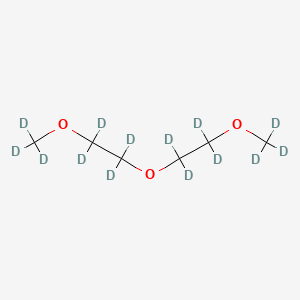
Diglyme-d14
Vue d'ensemble
Description
Diglyme-d14 is the labelled analogue of Diglyme . It is used as a reaction medium for Grignard and similar synthesis . The molecular formula of Diglyme-d14 is C6D14O3 and it has a molecular weight of 148.26 . It appears as a colorless oily matter .
Synthesis Analysis
Diglyme-d14 can be synthesized through the reaction of diethylene glycol dimethyl ether and deuterium oxide in the presence of a catalyst, such as sodium or potassium hydroxide. Various methods of synthesis, such as heating and sonicating, have been reported in the literature.
Molecular Structure Analysis
The molecular structure of Diglyme-d14 was investigated using 2H solid-state NMR . Two diglyme molecules coordinate to each sodium ion rigidly, except for rotation of the methyl groups at low temperatures below 233 K . At room temperature, diglyme weakly coordinates to a Na ion through one oxygen atom of the ligand and rotates around the O-Na axis .
Chemical Reactions Analysis
Diglyme-d14 is used as a process solvent in the manufacturing of an intermediate for an active pharmaceutical ingredient . In the manufacturing step involving diglyme, the carboxylic acid group in P0 is reduced to an alcohol in the presence of sodium borohydride, lewis acid, and diglyme as process solvent .
Physical And Chemical Properties Analysis
Diglyme-d14 is slightly soluble in Chloroform, Methanol . It has a boiling point of 162°C and a melting point of -68°C . The density of Diglyme-d14 is 1.035 g/cm3 .
Applications De Recherche Scientifique
Battery Technology : Diglyme-d14 plays a significant role in battery technology, particularly in sodium-ion batteries. It forms a ternary intercalation compound with sodium and graphite, enhancing sodium diffusion between graphene layers, crucial for battery performance (Gotoh et al., 2016).
Metabolism Studies : It is used in studying the metabolism of bis(2-methoxyethyl)ether (diglyme), especially its effects on liver cells and its potential as a reproductive toxicant (Richards et al., 2005); (Cheever et al., 1989).
Emission Reduction in Fuels : Diglyme is investigated for its potential in reducing emissions when added to diesel-biodiesel blends. This research is crucial for developing cleaner, more efficient fuel alternatives (Nabi et al., 2019); (Gill et al., 2012).
Nanotechnology : In nanotechnology, diglyme-d14 is used in the synthesis of luminescent gold-thiolate nanoclusters. This research offers insights into the synthesis mechanisms and the interactions between diglyme and gold clusters, which is critical for advancing nanomaterials technology (Wang et al., 2022).
Chemical Analysis and Structure : Diglyme forms complexes with elements like molybdenum and tungsten, where its interaction and structural dynamics are of particular interest. Such studies are important in understanding the chemistry of metal-organic complexes (Dreisch et al., 1993).
Biomaterials Research : Its application extends to biomaterials research as well, particularly in modifying surfaces for studying cell interactions. This includes the investigation of diglyme plasma polymers on amyloid fibril networks, which is key for developing biomimetic materials (Li et al., 2016).
Radiation-Chemical Studies : Diglyme's behavior under radiation, both at room temperature and boiling point, is also studied. This research can provide insights into the stability and transformation of materials under extreme conditions (Ponomarev et al., 2018).
Toxicology : Its inhalation toxicity is evaluated to understand the health implications of exposure, especially in industrial settings where such solvents are used (Valentine et al., 1999).
Glycol Ether Chemistry : Research on the phase behavior of glyme mixtures with lithium salts, including diglyme, is crucial in understanding solvate formation and ionic interactions, which have applications in battery technology and organometallic chemistry (Henderson, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-ZLKPZJALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diglyme-d14 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)
![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
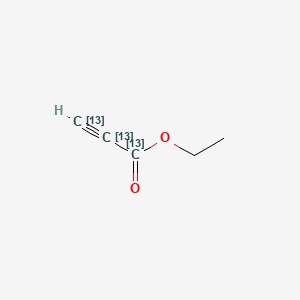
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)
